1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid
Overview
Description
The compound “1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid” is a derivative of tetrazole . Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the buildup of 5-phenyl-1,2,3,4-tetrazoles with different acylating reagents .Molecular Structure Analysis
Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Aurora Kinase Inhibition
One significant application of compounds related to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid is in cancer treatment through Aurora kinase inhibition. Aurora kinase inhibitors can effectively target and inhibit Aurora A, a protein implicated in cancerous cell growth (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial and Anti-TB Activities
A study synthesized derivatives of 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid and tested them for antibacterial and anti-TB activities. The compounds showed significant activity against pathogenic strains, highlighting their potential in treating bacterial infections and tuberculosis (G.V. Megha, Y. Bodke, H. Shanavaz, 2023).
Potential PET Ligand for CB1 Receptors
Another research focused on the synthesis of a derivative for potential use as a PET ligand for CB1 receptors, which are significant in neurological studies. This highlights its application in brain imaging and neurological research (J. Kumar et al., 2004).
Medicinal Chemistry Synthesis
The compound also finds application in medicinal chemistry synthesis, specifically in the development of enzyme inhibitors and other therapeutic agents. This encompasses a broad range of potential applications in drug development (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Synthesis of Heterocyclic Compounds
It is also used in the synthesis of novel heterocyclic compounds, which are crucial in pharmaceuticals. These compounds often exhibit various biological activities and are key in developing new medications (Fatimazohra Lenda et al., 2004).
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally related to 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid have been identified as inhibitors of soluble epoxide hydrolase, a therapeutic target for various diseases. This indicates their potential in treating diseases where epoxide hydrolases are implicated (R. Thalji et al., 2013).
Safety And Hazards
Future Directions
Tetrazoles and their derivatives have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they could be used as a structural optimization platform for the design and development of more selective and potent molecules .
properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(21)12-8-4-5-9-18(12)10-13-15-16-17-19(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWDWEXUOLPPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NN=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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